Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate
Brand Name: Vulcanchem
CAS No.: 1803567-52-3
VCID: VC2768845
InChI: InChI=1S/C8H11NO2S.Na/c1-6-5-12-7(9-6)3-2-4-8(10)11;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1
SMILES: CC1=CSC(=N1)CCCC(=O)[O-].[Na+]
Molecular Formula: C8H10NNaO2S
Molecular Weight: 207.23 g/mol

Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate

CAS No.: 1803567-52-3

VCID: VC2768845

Molecular Formula: C8H10NNaO2S

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate - 1803567-52-3

Description

Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate is a compound that belongs to the thiazole family, known for its diverse biological activities. This compound features a sodium salt form of the butanoate moiety attached to a methyl-substituted thiazole ring. Despite limited specific information available directly on this compound, its structure and potential applications can be inferred from related thiazole derivatives.

Synthesis Methods

The synthesis of Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate likely involves the reaction of 4-methyl-1,3-thiazole with butanoic acid derivatives in the presence of a suitable catalyst or reagent, followed by neutralization with sodium hydroxide to form the sodium salt. Common methods for similar compounds include reactions in solvents like ethanol or dichloromethane at elevated temperatures to enhance solubility and reaction rates.

Biological Activities and Applications

Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. These compounds can interact with cellular targets such as enzymes or receptors, influencing metabolic pathways and potentially offering therapeutic benefits. While specific data on Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate is limited, related compounds have shown efficacy in disrupting DNA replication processes in cancer cells.

Biological ActivityMechanismPotential Applications
AntimicrobialInhibition of bacterial enzymesTreatment of infections
AnticancerDisruption of DNA replicationCancer therapy
AntifungalInhibition of fungal growthTreatment of fungal infections

Research Findings and Future Directions

Research on thiazole derivatives continues to explore their therapeutic potential. Studies often focus on modifying the thiazole ring and side chains to enhance biological activity and specificity. For Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate, further investigation is needed to fully understand its biological activities and potential applications.

Given the lack of specific literature directly addressing Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate, future research should aim to synthesize and characterize this compound, followed by in vitro and in vivo studies to assess its efficacy and safety.

CAS No. 1803567-52-3
Product Name Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate
Molecular Formula C8H10NNaO2S
Molecular Weight 207.23 g/mol
IUPAC Name sodium;4-(4-methyl-1,3-thiazol-2-yl)butanoate
Standard InChI InChI=1S/C8H11NO2S.Na/c1-6-5-12-7(9-6)3-2-4-8(10)11;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1
Standard InChIKey ZZYMQZFQXLWIIA-UHFFFAOYSA-M
SMILES CC1=CSC(=N1)CCCC(=O)[O-].[Na+]
Canonical SMILES CC1=CSC(=N1)CCCC(=O)[O-].[Na+]
PubChem Compound 102555170
Last Modified Aug 16 2023

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